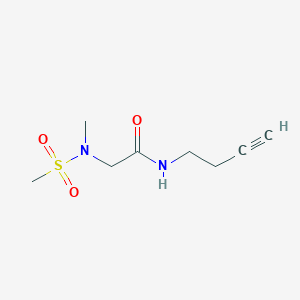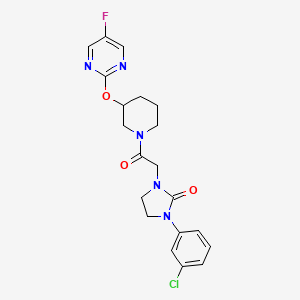![molecular formula C15H16N2O5 B2813646 3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid CAS No. 1242837-06-4](/img/structure/B2813646.png)
3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid is a useful research compound. Its molecular formula is C15H16N2O5 and its molecular weight is 304.302. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Leaching
A study focused on the environmental impact and leaching behavior of azoxystrobin, a fungicide, and its degradation product R234886 in Danish agricultural fields. It was found that these compounds can leach through loamy soils and pose a potential threat to aquatic environments and drinking water resources due to their toxicity to aquatic organisms. This research underscores the importance of monitoring pesticide residues and investigating their ecotoxicological effects to protect water resources (Jørgensen et al., 2012).
Synthesis and Biological Activities
Research on the synthesis and biological activities of compounds structurally related to "3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid" has shown promising results:
- Novel compounds were synthesized and evaluated for antioxidant, anti-inflammatory, and antiulcer activities. Some derivatives exhibited significant biological actions, demonstrating the potential of these compounds in developing new therapeutic agents (Subudhi & Sahoo, 2011).
- The antitumor activities of specific enantiomers of related compounds were investigated, revealing selective anti-tumor properties. This suggests a potential for developing new anticancer medications (Xiong Jing, 2011).
- A study on the preparation of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles introduced isonicotinic acid as a dual and biological organocatalyst, highlighting a green and efficient method for synthesizing pyranopyrazoles (Zolfigol et al., 2013).
Renewable Resources for Material Science
Phloretic acid, a naturally occurring phenolic compound, was explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, demonstrating an environmentally friendly approach to material science (Trejo-Machin et al., 2017).
Wirkmechanismus
Target of Action
The primary target of 3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid is the GPR41 receptor . This receptor has a higher affinity for the compound than for HMCA . The activation of this receptor plays a crucial role in lipid metabolism and has significant effects on obesity and hepatic steatosis .
Mode of Action
The compound interacts with its target, the GPR41 receptor, by binding to it with a higher affinity than HMCA . The activation of this receptor stimulates the lipid breakdown metabolic pathway .
Biochemical Pathways
The activation of the GPR41 receptor leads to the stimulation of the lipid breakdown metabolic pathway . This pathway plays a crucial role in the anti-obesity effects and improvement of hepatic steatosis .
Pharmacokinetics
It is known that the compound is a metabolite produced by the gut microbiota through the transformation of 4-hydroxy-3-methoxycinnamic acid (hmca) . The bioavailability and bioaccessibility of the compound after ingestion, as well as the complex molecular mechanisms behind its substantial regulation of metabolic homeostasis, need further elucidation .
Result of Action
The activation of the GPR41 receptor by this compound leads to the stimulation of the lipid breakdown metabolic pathway . This results in anti-obesity effects and improvement of hepatic steatosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the production of the compound . Other factors such as diet, lifestyle, and individual health status may also influence the compound’s action and efficacy.
Eigenschaften
IUPAC Name |
3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxopyrimidin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-10-9-13(18)16(8-7-14(19)20)15(21)17(10)11-3-5-12(22-2)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEQYNLJKVIGFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1C2=CC=C(C=C2)OC)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-6-benzyl-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2813563.png)
![Methyl 5,5,7,7-tetramethyl-2-[(2-naphthalen-1-ylacetyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2813564.png)
![2-(4-Chlorophenyl)-2-oxoethyl 2-(benzo[d]thiazol-2-ylthio)acetate](/img/structure/B2813566.png)






![3-[(4-Methylpiperidin-1-yl)carbonyl]-4-(phenylsulfonyl)quinoline](/img/structure/B2813579.png)

![5-(2-Methoxyphenyl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2813582.png)

![5,5,7,7-Tetramethyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2813586.png)